Ethyl 2-[(benzylsulfonyl)amino]benzoate
Description
Ethyl 2-[(benzylsulfonyl)amino]benzoate is a sulfonamide-containing benzoate ester characterized by a benzylsulfonyl group attached to the amino functionality at the 2-position of the ethyl benzoate backbone.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-(benzylsulfonylamino)benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-2-21-16(18)14-10-6-7-11-15(14)17-22(19,20)12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 |
InChI Key |
ZQWUYGCTBXHIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(benzylsulfonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-[(benzylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group allows for easy modification, enabling the design of derivatives with enhanced activity or selectivity.
Comparison with Similar Compounds
Key Observations :
- Bioactivity Trends : Fluorinated sulfonamides (e.g., Ethyl 4-(4-fluorophenylsulfonamido)benzoate) demonstrate antioxidant properties, suggesting that electron-withdrawing groups (e.g., -F) may enhance radical scavenging activity .
Physicochemical Properties
- Solubility : The benzylsulfonyl group increases molecular weight and hydrophobicity compared to methylsulfonyl or unsubstituted sulfamoyl analogues .
- Stability : Sulfonamide linkages generally exhibit high chemical stability, but the benzyl group may introduce steric hindrance, affecting reactivity in further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
